molecular formula C19H32O2 B1195386 Androstane-3,17-diol CAS No. 25126-76-5

Androstane-3,17-diol

Cat. No.: B1195386
CAS No.: 25126-76-5
M. Wt: 292.5 g/mol
InChI Key: CBMYJHIOYJEBSB-CAHXEBCQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Androstanediol can be synthesized from dehydroepiandrosterone (DHEA) through a series of reduction reactions. The reduction of the 17-keto group of DHEA by 17-hydroxysteroid dehydrogenases results in the formation of androstenediol, which is then converted to androstanediol by the reduction of the 3-beta hydroxyl group to a 3-keto group by 3-hydroxysteroid dehydrogenases .

Industrial Production Methods

Industrial production of androstanediol involves the use of high-performance liquid chromatography (HPLC) for the purification of the compound. Immunoaffinity chromatography (IAC) is also employed to reduce the batch analysis time by omitting the time-consuming HPLC purification steps .

Chemical Reactions Analysis

Types of Reactions

Androstanediol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Androstanediol can be oxidized to form androstenedione using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The reduction of androstanediol can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involving androstanediol typically occur at the hydroxyl groups, where they can be replaced by other functional groups using reagents like acyl chlorides or alkyl halides.

Major Products

    Oxidation: Androstenedione

    Reduction: Androsterone

    Substitution: Various esters and ethers of androstanediol

Properties

CAS No.

25126-76-5

Molecular Formula

C19H32O2

Molecular Weight

292.5 g/mol

IUPAC Name

(8R,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12?,13?,14-,15-,16-,17?,18-,19-/m0/s1

InChI Key

CBMYJHIOYJEBSB-CAHXEBCQSA-N

SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O

Isomeric SMILES

C[C@]12CCC(CC1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4O)C)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O

physical_description

Solid

Synonyms

5 alpha Androstane 3 alpha,17 beta diol
5 alpha Androstane 3 beta,17 alpha diol
5 alpha Androstane 3 beta,17 beta diol
5 alpha Androstane 3alpha,17 beta diol
5 alpha-Androstane-3 alpha,17 beta-diol
5 alpha-Androstane-3 beta,17 alpha-diol
5 alpha-Androstane-3 beta,17 beta-diol
5 alpha-Androstane-3alpha,17 beta-diol
5 Androstane 3,17 diol
5 beta Androstane 3 alpha,17 beta diol
5 beta-Androstane-3 alpha,17 beta-diol
5-Androstane-3,17-diol
5alpha Androstane 3beta,17alpha diol
5alpha-Androstane-3beta,17alpha-diol
Androstane 3,17 diol
Androstane-3,17-diol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Androstane-3,17-diol
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Androstane-3,17-diol
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Androstane-3,17-diol
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Androstane-3,17-diol
Reactant of Route 5
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Reactant of Route 6
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